molecular formula C22H35N3O2 B1214152 1,4-Pentanediamine, N4-(5-(hexyloxy)-6-methoxy-4-methyl-8-quinolinyl)- CAS No. 81358-96-5

1,4-Pentanediamine, N4-(5-(hexyloxy)-6-methoxy-4-methyl-8-quinolinyl)-

Cat. No. B1214152
CAS RN: 81358-96-5
M. Wt: 373.5 g/mol
InChI Key: RDIBJGVCLJKGFR-UHFFFAOYSA-N
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Description

The compound “1,4-Pentanediamine, N4-(5-(hexyloxy)-6-methoxy-4-methyl-8-quinolinyl)-” is a derivative of pentanediamine, which is a type of polyamine. Polyamines are organic compounds having two or more primary amino groups . The presence of the quinolinyl functional group indicates that this compound might have interesting chemical properties, as quinoline derivatives are known to exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring system, a pentanediamine chain, and various substituents including a hexyloxy group, a methoxy group, and a methyl group . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

In terms of reactivity, the amino groups in the pentanediamine portion of the molecule could potentially participate in various reactions such as acylation, alkylation, and condensation . The quinoline moiety could also undergo reactions at various positions depending on the specific substitution pattern .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar amino groups and nonpolar alkyl chains could give the compound both hydrophilic and hydrophobic properties . The exact properties would depend on the specific arrangement of these groups .

Safety and Hazards

As with any chemical compound, handling “1,4-Pentanediamine, N4-(5-(hexyloxy)-6-methoxy-4-methyl-8-quinolinyl)-” would require appropriate safety precautions. In general, compounds with amino groups can be irritants and may be harmful if ingested or inhaled .

Future Directions

The study of quinoline derivatives is a very active area of research due to their wide range of biological activities. This specific compound could potentially be investigated for its biological activity and could serve as a starting point for the development of new pharmaceuticals .

properties

IUPAC Name

4-N-(5-hexoxy-6-methoxy-4-methylquinolin-8-yl)pentane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N3O2/c1-5-6-7-8-14-27-22-19(26-4)15-18(25-17(3)10-9-12-23)21-20(22)16(2)11-13-24-21/h11,13,15,17,25H,5-10,12,14,23H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIBJGVCLJKGFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=C(C2=NC=CC(=C12)C)NC(C)CCCN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

94388-52-0 (phosphate(1:2)salt)
Record name WR 242511
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081358965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID301001947
Record name N~4~-[5-(Hexyloxy)-6-methoxy-4-methylquinolin-8-yl]pentane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301001947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Pentanediamine, N4-(5-(hexyloxy)-6-methoxy-4-methyl-8-quinolinyl)-

CAS RN

81358-96-5
Record name WR 242511
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081358965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~4~-[5-(Hexyloxy)-6-methoxy-4-methylquinolin-8-yl]pentane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301001947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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